

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Conjugation

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Compound of Interest

Compound Name: NHPI-PEG4-C2-NHS ester

Cat. No.: B1459430

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of **NHPI-PEG4-C2-NHS ester** in bioconjugation reactions, with a focus on optimizing reaction time and temperature. The protocols outlined below are intended to serve as a starting point for developing robust and efficient conjugation strategies for antibody-drug conjugates (ADCs) and other labeled biomolecules.

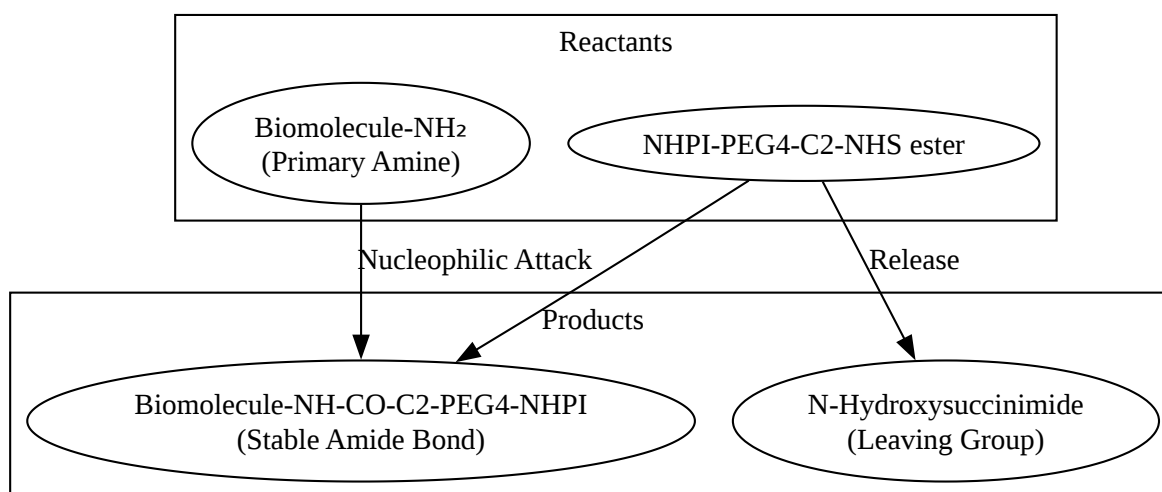
Introduction to NHPI-PEG4-C2-NHS Ester

NHPI-PEG4-C2-NHS ester is a hydrophilic, PEGylated crosslinker used for the covalent modification of primary amines ($-NH_2$) on biomolecules such as antibodies, proteins, and peptides. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with unprotonated primary amines to form a stable and irreversible amide bond. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in the development of targeted therapeutics like ADCs.

The efficiency of the conjugation reaction is critically dependent on several factors, primarily pH, temperature, and reaction time. A competing hydrolysis reaction, where the NHS ester reacts with water, can significantly reduce the yield of the desired conjugate. Therefore, careful optimization of the reaction conditions is essential to maximize conjugation efficiency.

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS).



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Caption: Reaction of **NHPI-PEG4-C2-NHS ester** with a primary amine.

The rate of both the desired aminolysis (conjugation) and the competing hydrolysis is highly pH-dependent. Higher pH increases the concentration of the more nucleophilic unprotonated primary amine, thus accelerating the conjugation reaction. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.

Data Presentation: Hydrolysis and Amidation Kinetics of PEGylated NHS Esters

While specific kinetic data for **NHPI-PEG4-C2-NHS ester** is not readily available in the public domain, the following tables summarize representative data for other PEGylated NHS esters, which can be used as a guide for optimization.

Table 1: Influence of pH on the Half-life ($t_{1/2}$) of PEG-NHS Ester Hydrolysis.

pH	Temperature (°C)	Approximate Half-life (t _{1/2})
7.0	4	4-5 hours[1]
7.4	Not specified	> 120 minutes[2]
8.0	25	9.8 - 33.6 minutes (linker dependent)
8.5	Room Temperature	~20 minutes[3]
8.6	4	10 minutes[1]
9.0	Not specified	< 9 minutes[2]

Table 2: Influence of pH on the Half-life (t_{1/2}) of Amidation Reaction at Room Temperature.

pH	Approximate Half-life (t _{1/2}) of Amidation
8.0	25 - 80 minutes[3][4]
8.5	10 - 20 minutes[3][5]
9.0	5 - 10 minutes[3][5]

As shown in the tables, increasing the pH from 7.4 to 9.0 dramatically decreases the half-life of both hydrolysis and amidation. This underscores the need for a carefully controlled pH and reaction time to achieve optimal results.

Experimental Protocols

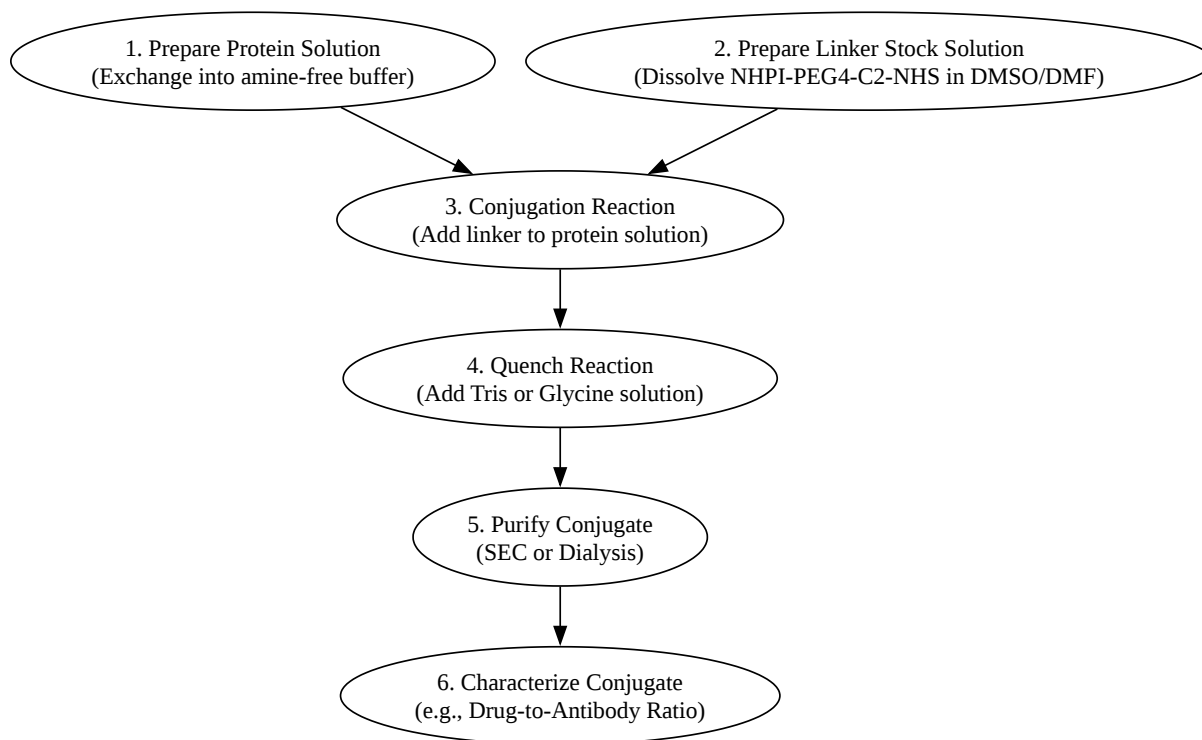
The following protocols provide a general framework for the conjugation of **NHPI-PEG4-C2-NHS ester** to a protein (e.g., an antibody). It is crucial to adapt these protocols to the specific biomolecule and desired degree of labeling.

Materials and Reagents

- **NHPI-PEG4-C2-NHS ester**
- Protein to be conjugated (e.g., antibody at 1-10 mg/mL)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (0.1 M, pH 7.2-8.5).
Note: Avoid buffers containing primary amines, such as Tris or glycine.
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

Experimental Workflow



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Caption: General workflow for biomolecule conjugation.

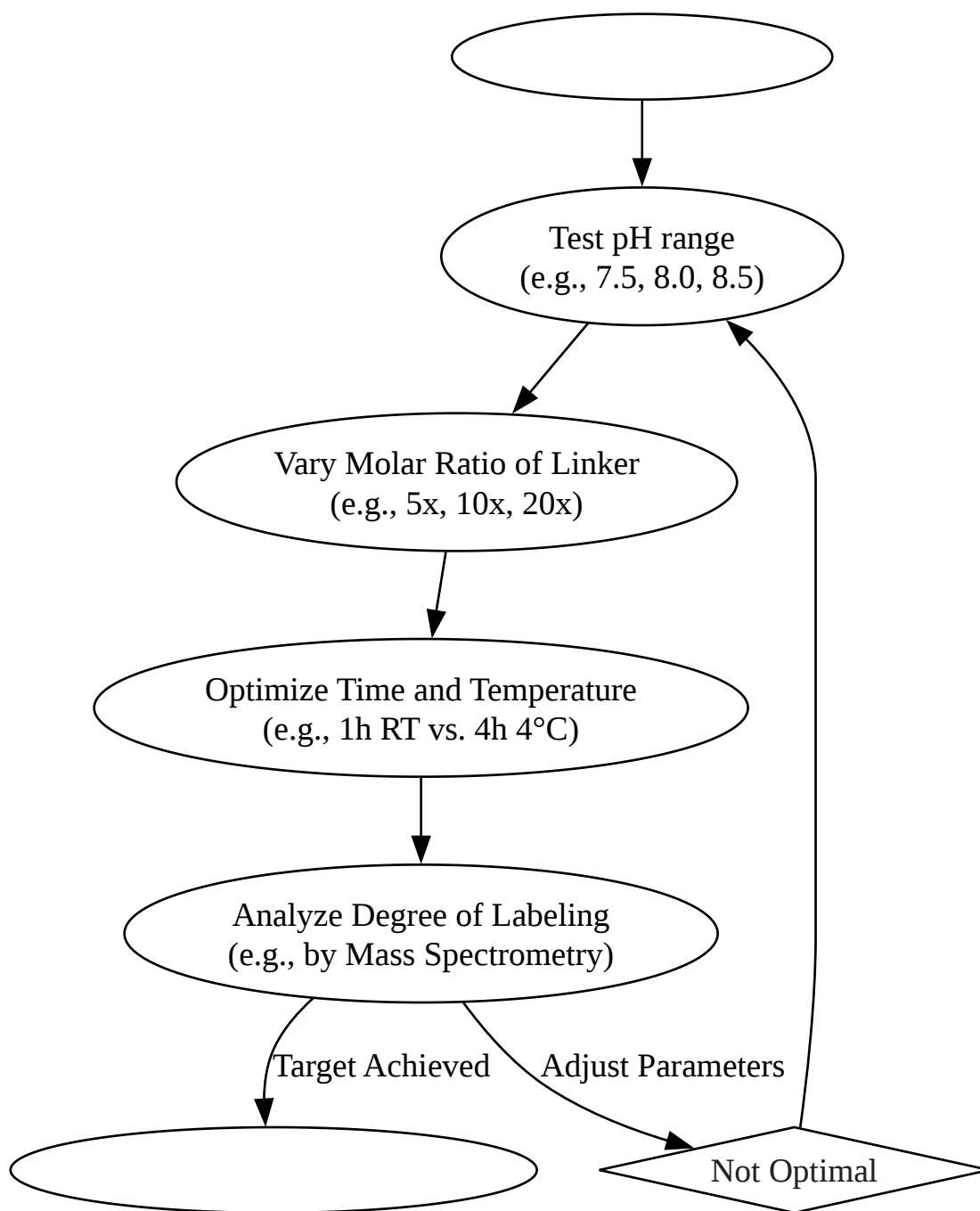
Detailed Protocol

- Preparation of Protein Solution:
 - Ensure the protein is in an amine-free buffer at the desired pH (typically 7.2-8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.
 - The concentration of the protein should ideally be between 1-10 mg/mL. More dilute protein solutions may require a larger molar excess of the NHS ester.
- Preparation of **NHPI-PEG4-C2-NHS Ester** Stock Solution:
 - Allow the vial of **NHPI-PEG4-C2-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
- Conjugation Reaction:
 - Add the calculated volume of the **NHPI-PEG4-C2-NHS ester** stock solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the linker over the protein.
 - The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
 - Incubate the reaction under one of the following conditions:
 - Room Temperature (20-25°C): 30 minutes to 2 hours. This is a common starting point for many proteins.
 - 4°C or on Ice: 2 hours to overnight. This can be beneficial for sensitive proteins to minimize degradation and can sometimes lead to higher conjugation efficiency by slowing the rate of hydrolysis more than the rate of aminolysis.

- Quenching the Reaction:
 - To stop the reaction, add a quenching solution containing a primary amine (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted linker, NHS, and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Optimization of Reaction Conditions

To achieve the desired degree of labeling and maximize the yield of the conjugate, it is often necessary to optimize the reaction conditions. The following decision tree provides a logical approach to this process.



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Caption: Decision tree for optimizing conjugation conditions.

Key Parameters to Optimize:

- pH: Start with a pH of 7.5 to 8.0. If the degree of labeling is too low, consider increasing the pH to 8.5, but be mindful of the increased rate of hydrolysis.

- **Molar Excess of Linker:** A higher molar excess will generally lead to a higher degree of labeling, but may also increase the risk of non-specific modifications and aggregation.
- **Reaction Time and Temperature:** For many standard conjugations, 1-2 hours at room temperature is sufficient.[6] For proteins that are sensitive or if hydrolysis is a major concern, performing the reaction for a longer duration (e.g., 4 hours to overnight) at 4°C can be advantageous.[6]

By systematically varying these parameters, researchers can identify the optimal conditions for their specific application, ensuring high-yield, reproducible conjugations with the **NHPI-PEG4-C2-NHS ester**.

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